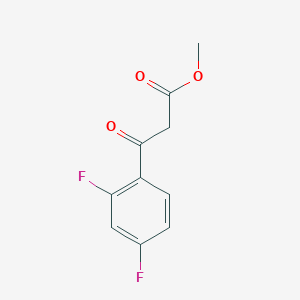

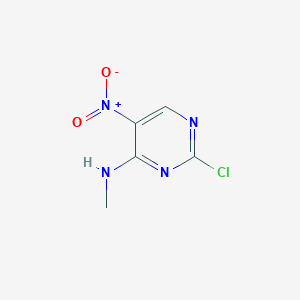

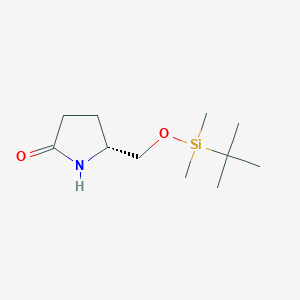

![molecular formula C9H9N3O2 B176135 咪唑并[1,2-B]哒嗪-2-甲酸乙酯 CAS No. 123531-27-1](/img/structure/B176135.png)

咪唑并[1,2-B]哒嗪-2-甲酸乙酯

描述

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is an important heterocyclic nucleus . This compound has been synthesized and characterized by spectroscopic techniques . It has been found to have good biological activity and has been widely studied in drug molecules .

Synthesis Analysis

The compound was synthesized using a new structure that has not been reported before . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis

The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate were analyzed using various spectroscopic techniques and X-ray diffraction . The results were consistent with the theoretical study .科学研究应用

Summary of the Application

“Ethyl imidazo[1,2-B]pyridazine-2-carboxylate” is a derivative of imidazo[1,2-b]pyridazine, which has been widely studied in drug molecules due to its good biological activity . This compound can provide a variety of bioactive molecules and is an important heterocyclic nucleus .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD), and the optimized molecular crystal structures were determined based on density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the compound were performed using computational methods . Infrared vibrational analysis of the target compound was also conducted .

Results or Outcomes

The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .

Antifungal Applications

Imidazo[1,2-b]pyridazine derivatives, including “Ethyl imidazo[1,2-B]pyridazine-2-carboxylate”, have been found to exhibit antifungal properties .

Anti-Diabetes Applications

These compounds have also been studied for their potential anti-diabetes effects .

Antiparasitic Applications

Imidazo[1,2-b]pyridazine derivatives have shown antiparasitic activity, making them a potential candidate for the development of new antiparasitic drugs .

Anti-Inflammatory Applications

These compounds have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine derivatives can also be used as acetylcholinesterase inhibitors . This could potentially be useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Anti-Proliferative Activity

Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative activity . This could potentially be useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This could potentially be useful in the treatment of diseases like narcolepsy, alcohol withdrawal, and certain types of depression .

Organic Synthesis

Imidazo[1,2-b]pyridazine acts as a versatile scaffold in organic synthesis . It has been used in the synthesis of various complex molecules .

IL-17A Inhibitors

Imidazo[1,2-b]pyridazine derivatives have been studied as IL-17A inhibitors . This could potentially be useful in the treatment of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Direct Functionalization

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized . This strategy has been considered as one of the most efficient for the construction of imidazo[1,2-a]pyridine derivatives .

未来方向

Given the biological activity of imidazo[1,2-b]pyridazine derivatives and the successful synthesis of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show diverse biological activities and pharmacological properties, suggesting potential for future research and development .

属性

IUPAC Name |

ethyl imidazo[1,2-b]pyridazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLUKGMRJYPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445338 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate | |

CAS RN |

123531-27-1 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

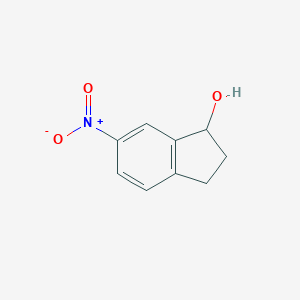

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

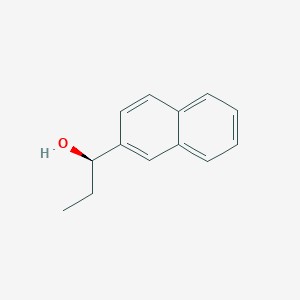

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)